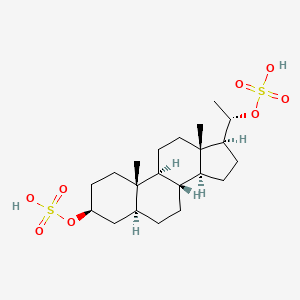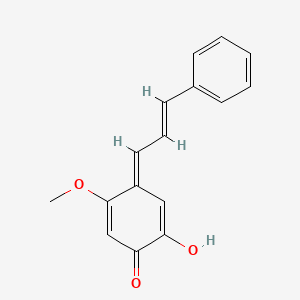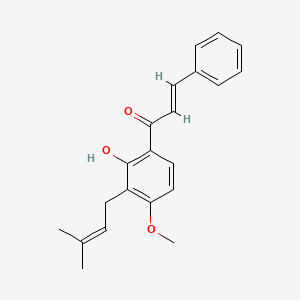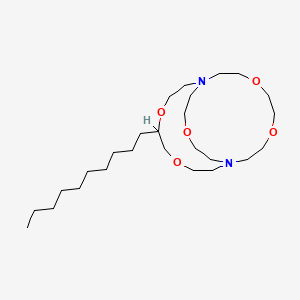
Kryptofix 221D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kryptofix 221D, also known as 5-Decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, is a macrocyclic compound belonging to the family of cryptands. Cryptands are a class of synthetic molecules known for their ability to form stable complexes with metal ions. This compound is particularly notable for its cage-like structure, which allows it to encapsulate metal ions, forming stable cryptates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kryptofix 221D typically involves the reaction of a precursor molecule with a decyl chain and a series of ethylene glycol units. The reaction conditions often include the use of a solvent such as diglyme and a catalyst to facilitate the formation of the macrocyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Kryptofix 221D undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: Participates in redox reactions under specific conditions
Common Reagents and Conditions
Complexation: Typically involves metal salts and solvents like water or organic solvents.
Substitution: Requires nucleophiles and appropriate solvents.
Oxidation and Reduction: Utilizes oxidizing or reducing agents under controlled conditions.
Major Products
The major products formed from these reactions include metal cryptates, substituted derivatives, and oxidized or reduced forms of the compound .
Scientific Research Applications
Kryptofix 221D has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of radiopharmaceuticals.
Biology: Facilitates the study of ion transport and membrane interactions.
Medicine: Employed in the development of diagnostic agents and drug delivery systems.
Industry: Utilized in the production of high-purity chemicals and materials
Mechanism of Action
Kryptofix 221D exerts its effects through the formation of stable complexes with metal ions. The cage-like structure of the compound allows it to encapsulate metal ions, thereby stabilizing them and facilitating their transport and reactivity. The molecular targets include various metal ions, and the pathways involved are primarily related to ion transport and complexation .
Comparison with Similar Compounds
Similar Compounds
Kryptofix 222: Another cryptand with a similar structure but different binding properties.
18-Crown-6: A crown ether with a simpler structure and different complexation behavior.
15-Crown-5: Another crown ether with distinct properties and applications
Uniqueness
Kryptofix 221D is unique due to its specific structure, which provides a high affinity for certain metal ions and allows for the formation of highly stable complexes. This makes it particularly useful in applications requiring precise control of metal ion interactions .
Properties
CAS No. |
62002-40-8 |
|---|---|
Molecular Formula |
C26H52N2O5 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
5-decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane |
InChI |
InChI=1S/C26H52N2O5/c1-2-3-4-5-6-7-8-9-10-26-25-32-21-15-27-11-17-29-18-12-28(16-22-33-26)14-20-31-24-23-30-19-13-27/h26H,2-25H2,1H3 |
InChI Key |
AYKASNXTQRDUFS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1COCCN2CCOCCN(CCOCCOCC2)CCO1 |
Canonical SMILES |
CCCCCCCCCCC1COCCN2CCOCCN(CCOCCOCC2)CCO1 |
Key on ui other cas no. |
62002-40-8 |
Synonyms |
(221)C(10)-cryptand 1,10-diaza-5-decyl-4,7,13,16,21-pentaoxabicyclo(8.8.5)tricosane Kryptofix 221D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


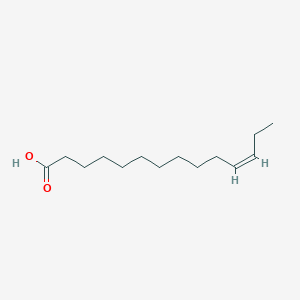

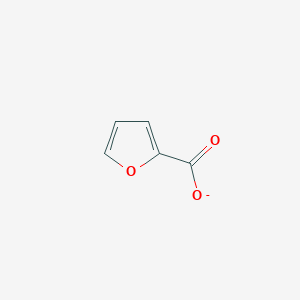

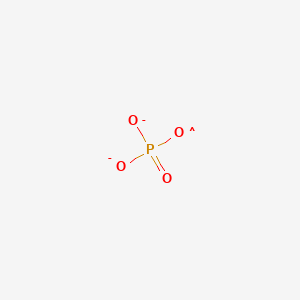

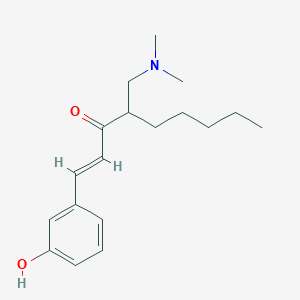
](/img/structure/B1237420.png)
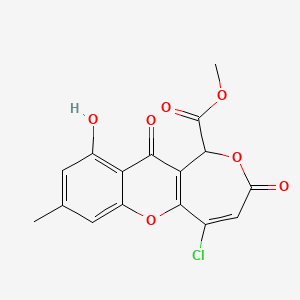
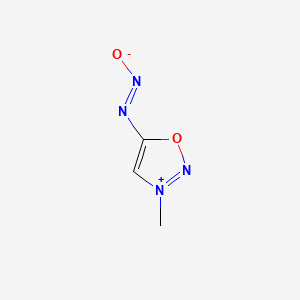
![(1S,2S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B1237424.png)
